3-Methylthio-1,2,4-triazine

Description

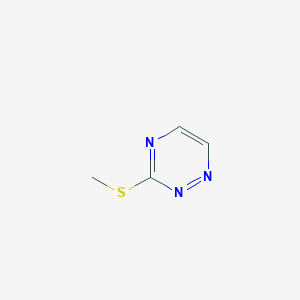

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c1-8-4-5-2-3-6-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHGWQLAJYTULJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313726 | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28735-21-9 | |

| Record name | 28735-21-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Methylsulfanyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylthio-1,2,4-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylthio-1,2,4-triazine (CAS: 28735-21-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,2,4-Triazine Scaffold

In the landscape of modern medicinal chemistry, the 1,2,4-triazine core is a privileged scaffold, recognized for its versatile biological activities and synthetic tractability.[1][2][3] These six-membered heterocyclic compounds, containing three nitrogen atoms, are foundational to a range of pharmaceuticals with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][3][4] Within this important class of molecules, 3-Methylthio-1,2,4-triazine stands out as a particularly valuable and strategically activated intermediate.[5] Its primary utility stems from the methylthio (-SCH₃) group at the 3-position, which acts as an excellent leaving group, paving the way for a multitude of functionalizations through nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, offering a technical resource for professionals engaged in drug discovery and organic synthesis.

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible science. This compound is a solid at room temperature and possesses the key properties summarized below.

| Property | Value | Source |

| CAS Number | 28735-21-9 | [5][6][7][8] |

| Molecular Formula | C₄H₅N₃S | [8] |

| Molecular Weight | 127.17 g/mol | [5][9] |

| Physical Form | Solid | |

| Purity | Typically ≥95-99% | [5][7] |

While detailed, vendor-specific analytical data may vary, the identity and purity of this compound are typically confirmed using a suite of standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is critical for structural confirmation. The spectrum is expected to show characteristic signals for the aromatic protons on the triazine ring and a distinct singlet for the three protons of the methylthio group.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight, with the molecular ion peak (M+) expected at m/z 203.1 for related substituted analogs.[10]

-

Infrared (IR) Spectroscopy: Can be used to identify key functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the compound. A well-developed HPLC method will show a single major peak corresponding to the product, allowing for accurate quantification of its purity.

Synthesis and Purification: A Validated Protocol

The synthesis of 3-substituted-1,2,4-triazines often begins with the condensation of a 1,2-dicarbonyl compound with thiosemicarbazide. This is followed by S-methylation to install the reactive methylthio handle. This approach is reliable and scalable.

Protocol: Two-Step Synthesis of this compound Derivatives

This protocol is adapted from general procedures for the synthesis of related 6-aryl-3-methylthio-1,2,4-triazines, which showcases the core synthetic strategy.[10]

Step 1: Synthesis of the 3-Thioxo-1,2,4-triazine Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting 1,2-dicarbonyl compound (e.g., glyoxal for the parent compound, or benzil for a diphenyl derivative) in a suitable solvent like ethanol.

-

Reagent Addition: Add an equimolar amount of thiosemicarbazide to the solution.

-

Condensation: Add a catalytic amount of a weak acid (e.g., acetic acid) and heat the mixture to reflux for 2-4 hours. The causality here is that the acidic environment protonates a carbonyl oxygen, activating the carbon for nucleophilic attack by the terminal amine of the thiosemicarbazide, driving the cyclocondensation reaction forward.

-

Workup: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, allow the mixture to cool to room temperature. The product, a 3-thioxo-1,2,4-triazine, often precipitates and can be collected by filtration, washed with cold ethanol, and dried.

Step 2: S-Methylation to Yield this compound

-

Deprotonation: Suspend the 3-thioxo-1,2,4-triazine intermediate from Step 1 in a solvent such as ethanol or methanol. Add one equivalent of a base (e.g., sodium hydroxide or sodium methoxide) to deprotonate the thiol tautomer, forming a highly nucleophilic thiolate.

-

Methylation: Add a slight excess (1.1 equivalents) of a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise to the solution while stirring.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress should be monitored by TLC.

-

Purification (Self-Validation): After the reaction is complete, the crude product is typically purified by column chromatography on silica gel.[10] The identity and purity of the final product must be confirmed by NMR and MS analysis to validate the success of the synthesis.

Chemical Reactivity: The SNAr Gateway

The synthetic power of this compound lies in the reactivity of the C3 position. The 1,2,4-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic nature makes the ring susceptible to attack by nucleophiles, a process known as Nucleophilic Aromatic Substitution (SNAr).[11][12][13]

The methylthio (-SCH₃) group is an excellent leaving group in this context. When a nucleophile attacks the C3 carbon, the aromaticity of the ring is temporarily broken, forming a negatively charged intermediate known as a Meisenheimer complex.[14] This intermediate is stabilized by the electron-withdrawing nature of the triazine ring. The subsequent expulsion of the methylthiolate anion (CH₃S⁻) restores the aromaticity and yields the substituted product.

This reactivity allows for the introduction of a wide array of functional groups, making it a cornerstone for building molecular diversity in drug discovery programs.

Caption: Core reactivity of this compound via SNAr.

Applications in Medicinal Chemistry and Drug Development

The 1,2,4-triazine scaffold is a key component in numerous biologically active compounds. The ability to easily modify the 3-position of the ring using this compound as a precursor is a powerful tool for structure-activity relationship (SAR) studies.

-

Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP-binding pocket. The 1,2,4-triazine core can be functionalized with various amine-containing groups (via SNAr) to serve this purpose. For instance, derivatives have been synthesized and evaluated as potent c-Met kinase inhibitors for anticancer applications.[10]

-

Antimicrobial Agents: The triazine nucleus is present in compounds with demonstrated antibacterial and antifungal properties.[4][15] By varying the substituent at the C3 position, researchers can tune the compound's properties to optimize its activity against specific microbial targets.

-

Anti-inflammatory Agents: Certain this compound derivatives have been identified as potent and selective COX-2 inhibitors, showing promise as anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[3]

Analytical Workflow for Quality Control

Ensuring the purity and identity of a synthetic intermediate is paramount in drug development. A robust QC workflow is non-negotiable.

Caption: Standard quality control workflow for purity analysis.

Protocol: HPLC Purity Assessment

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the test sample from the synthesized batch at the same concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to ensure good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength.

-

-

Analysis: Inject both the standard and sample solutions. The purity of the sample is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method). The retention time should match that of the reference standard for identity confirmation.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 28735-21-9) is more than just a chemical intermediate; it is a strategic enabler for innovation in medicinal chemistry. Its well-defined physicochemical properties, reliable synthetic routes, and, most importantly, its predictable reactivity through nucleophilic aromatic substitution make it an indispensable tool. For researchers aiming to develop novel therapeutics based on the 1,2,4-triazine scaffold, a thorough understanding of this key building block is essential for the efficient design and synthesis of next-generation drug candidates.

References

-

Cas no 28735-21-9 (3-(Methylthio)-as-triazine) . Molbase. Available at: [Link]

-

Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative . ResearchGate. Available at: [Link]

-

Triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors . CentAUR - University of Reading. Available at: [Link]

-

Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents . AESS Publications. Available at: [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives . Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents . Scirp.org. Available at: [Link]

-

Nucleophilic Aromatic Substitution (NAS) . Master Organic Chemistry. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. Available at: [Link]

-

This compound . PubChem. Available at: [Link]

-

Dynamic Nucleophilic Aromatic Substitution of Tetrazines . PMC - NIH. Available at: [Link]

-

Triazines – A comprehensive review of their synthesis and diverse biological importance . Global SciTech Ocean Publishing Co. Available at: [Link]

-

Nucleophilic Aromatic Substitution . YouTube. Available at: [Link]

-

Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-) . ResearchGate. Available at: [Link]

-

1,2,4-triazine derivatives: Synthesis and biological applications . International Journal of Pharma Sciences and Research. Available at: [Link]

-

Structural studies on sodium borohydride reduction products from some 3-methylthio- and 3-methoxy-1,2,4-triazines . ACS Publications. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives . ResearchGate. Available at: [Link]

Sources

- 1. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 2. globalscitechocean.com [globalscitechocean.com]

- 3. ijpsr.info [ijpsr.info]

- 4. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 5. haihangchem.com [haihangchem.com]

- 6. 28735-21-9(3-(Methylthio)-as-triazine) | Kuujia.com [kuujia.com]

- 7. METHYL 1,2,4-TRIAZIN-3-YL SULFIDE;3-(Methylsulfanyl)-1,2,4-triazine | China | Manufacturer | Shenzhen Nexcon Pharmatechs Ltd. [m.chemicalbook.com]

- 8. file.chemscene.com [file.chemscene.com]

- 9. This compound | C4H5N3S | CID 321839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents | Journal of Asian Scientific Research [archive.aessweb.com]

physicochemical properties of 3-Methylthio-1,2,4-triazine

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylthio-1,2,4-triazine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Core Scaffold

In the landscape of medicinal chemistry and materials science, the 1,2,4-triazine scaffold is recognized as a "privileged structure"[1]. Its unique electronic properties and versatile substitution points have made it a cornerstone for developing a wide array of functional molecules. Among its simplest and most useful derivatives is this compound. This molecule is not merely a chemical curiosity; it is a pivotal starting material and a key building block for synthesizing compounds with significant biological activities, including anticancer and anti-inflammatory agents[2][3].

Understanding the fundamental physicochemical properties of this core scaffold is paramount. These properties govern its reactivity, solubility, bioavailability, and spectral behavior, directly influencing its handling, characterization, and successful application in complex synthetic pathways. This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It aims to provide a holistic understanding of this compound, explaining the causality behind its characteristics and offering practical insights into its analytical validation.

Molecular Identity and Structural Framework

The foundation of any chemical investigation is a precise understanding of the molecule's structure and its unique identifiers.

Chemical Structure

This compound features a six-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. A methylthio (-SCH₃) group is attached at the 3-position. This substitution is critical as it modulates the electronic character of the triazine ring and serves as a reactive handle for further chemical modifications.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Methylthio-1,2,4-triazine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Methylthio-1,2,4-triazine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and computational insights to offer a deep understanding of this heterocyclic compound. We will explore its structural determination through X-ray crystallography, delve into its conformational possibilities governed by the orientation of the methylthio group, and present the experimental and computational methodologies used for such analyses. Furthermore, this guide will contextualize the structural nuances of this compound within the broader field of medicinal chemistry, where the 1,2,4-triazine scaffold is a recognized pharmacophore.

Introduction: The Significance of 1,2,4-Triazines in Drug Discovery

The 1,2,4-triazine ring system is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure and their ability to adopt specific conformations that facilitate favorable interactions with biological targets.

This compound serves as a fundamental model for understanding how substitution on the triazine ring influences its electronic properties and spatial arrangement. The methylthio (-SCH₃) group, in particular, is a common modulator in drug design, capable of influencing a molecule's lipophilicity, metabolic stability, and receptor binding affinity. A thorough understanding of the molecular structure and conformational preferences of this compound is therefore crucial for the rational design of novel therapeutics based on the 1,2,4-triazine core.

Molecular Structure Determination

The definitive three-dimensional arrangement of atoms in this compound has been elucidated through a combination of experimental techniques and theoretical calculations.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's solid-state structure. For this compound, X-ray analysis has confirmed a planar 1,2,4-triazine ring. The methylthio group is nearly coplanar with the ring, a feature that has significant implications for the molecule's electronic and conformational properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a generalized, step-by-step methodology for the structural determination of a small organic molecule like this compound.

-

Crystallization: High-quality single crystals are grown from a supersaturated solution. A common method is slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate) in which the compound has moderate solubility.[4] The goal is to obtain crystals of sufficient size (typically >0.1 mm in all dimensions) and with minimal internal imperfections.[5]

-

Data Collection: A selected crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations.[6] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[5]

-

Structure Solution and Refinement: The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods to generate an initial electron density map.[5] From this map, an initial molecular model is built and then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, yielding the final, high-resolution crystal structure.

Conformational Analysis

The key conformational flexibility in this compound arises from the rotation around the C3-S bond, which dictates the orientation of the methyl group relative to the triazine ring. Theoretical calculations have identified four potential planar conformers, representing local energy minima.

A seminal study by Palmer et al. combined X-ray crystallography, dipole moment measurements, and theoretical calculations to investigate these conformers.[7] The four conformers are defined by the orientation of the S-CH₃ bond relative to the nitrogen atoms of the triazine ring.

The Lowest Energy Conformer

Both experimental and theoretical evidence converge to identify one conformer as the most stable.[7] In this preferred conformation, the methyl group is oriented away from the N2 atom and towards the N4 atom of the triazine ring. This arrangement is present in both the solid state (as determined by X-ray crystallography) and in solution (as inferred from dipole moment measurements).[7]

Dipole Moment Measurements

The dipole moment is a measure of the net molecular polarity and is a vector quantity, meaning it has both magnitude and direction. Different conformers of a molecule can have significantly different dipole moments. By measuring the bulk dipole moment of a sample in a non-polar solvent and comparing it to the theoretically calculated dipole moments for each possible conformer, the predominant conformation in solution can be identified. For this compound, the experimentally determined dipole moment in mesitylene solution aligns well with the calculated dipole moment for the lowest-energy conformer identified in theoretical studies.[7]

Experimental Protocol: Dipole Moment Measurement in Solution

The following is a generalized procedure for determining the dipole moment of a polar compound in a non-polar solvent using the heterodyne beat method.

-

Solution Preparation: A series of dilute solutions of the compound in a non-polar solvent (e.g., benzene, carbon tetrachloride) are prepared with known mole fractions.

-

Dielectric Constant Measurement: The dielectric constant of the pure solvent and each solution is measured using a heterodyne beat apparatus, which detects changes in capacitance.

-

Density Measurement: The density of the pure solvent and each solution is accurately measured.

-

Calculation: The molar polarization of the solute at infinite dilution is calculated from the dielectric constants and densities. The distortion polarization (sum of electronic and atomic polarizations) is typically approximated by the molar refraction, which can be calculated or measured.

-

Dipole Moment Determination: The permanent dipole moment is then calculated using the Debye equation, which relates the molar polarization to the dipole moment and temperature.[8]

Computational Analysis Workflow

Computational chemistry is an indispensable tool for exploring the conformational space of molecules and corroborating experimental findings.

Methodology

-

Initial Structure Building: A 3D model of this compound is constructed using molecular modeling software such as Avogadro.[9][10]

-

Geometry Optimization: An initial geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) or a faster quantum mechanical method to obtain a reasonable starting structure.[11]

-

Conformational Search: A systematic or stochastic search is conducted to identify all low-energy conformers. This involves rotating the C3-S bond and performing a geometry optimization at each step.

-

High-Level Energy Calculations: The geometries of the identified conformers are then re-optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), to obtain accurate relative energies and other properties like dipole moments.

-

Analysis: The results are analyzed to identify the global minimum energy conformer and the energy barriers between different conformations.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information that complements diffraction and computational methods in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the triazine ring and a singlet for the three protons of the methyl group. The chemical shifts of the ring protons are influenced by the electron-withdrawing nature of the triazine nitrogens.

-

¹³C NMR: The carbon NMR spectrum will display signals for the three unique carbons in the triazine ring and one for the methyl carbon. The carbon attached to the sulfur atom will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations within the triazine ring, and C-S stretching.

Synthesis of this compound

The synthesis of 3-substituted-1,2,4-triazines often involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide or a related derivative.[2] For this compound, a common precursor is 3-thioxo-1,2,4-triazine, which can be synthesized from thiosemicarbazide.[12]

Synthetic Protocol: From Thiosemicarbazide (Illustrative)

-

Formation of 3-Thioxo-1,2,4-triazin-5-one: Thiosemicarbazide is reacted with a glyoxylic acid derivative in a condensation reaction to form the 3-thioxo-1,2,4-triazin-5-one ring system.[12]

-

Methylation: The thione is then S-methylated using a methylating agent like methyl iodide in the presence of a base (e.g., sodium hydroxide or potassium carbonate) to yield this compound.

Relevance in Drug Development: Structure-Conformation-Activity Relationships

The specific conformation adopted by a drug molecule is critical for its interaction with a biological target. Quantitative Structure-Activity Relationship (QSAR) studies on 1,2,4-triazine derivatives have shown that the spatial arrangement and electronic properties of substituents significantly influence their biological activity.[3][7]

The lowest energy conformer of this compound places the methyl group in a specific region of space relative to the triazine core. This has several implications for drug design:

-

Receptor Binding: The conformation of the methylthio group can influence how the molecule fits into a receptor's binding pocket. A rigidified conformation might enhance binding by reducing the entropic penalty upon binding, while a more flexible linker might allow for induced fit.[13][14]

-

Physicochemical Properties: The orientation of the lipophilic methyl group affects the molecule's overall lipophilicity and solubility, which are key parameters in determining its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Stability: The methylthio group can be a site of metabolism. Its accessibility to metabolic enzymes can be dictated by its preferred conformation.

Studies on various receptor systems have demonstrated that even subtle changes in the conformation of a ligand can lead to significant differences in binding affinity and functional activity.[15] Therefore, understanding and controlling the conformational preferences of the this compound scaffold is a key strategy in the optimization of lead compounds in drug discovery.

Conclusion

This compound presents a well-defined molecular structure characterized by a planar heterocyclic ring. Its conformational landscape is dominated by a single, low-energy conformer, a finding robustly supported by a combination of X-ray crystallography, dipole moment measurements, and high-level computational analysis. The methodologies detailed in this guide provide a framework for the comprehensive structural and conformational analysis of this and related heterocyclic systems. For professionals in drug development, a deep understanding of these fundamental molecular properties is paramount, as the specific three-dimensional arrangement of the 1,2,4-triazine scaffold and its substituents is a critical determinant of biological function and therapeutic potential.

References

-

Palmer, M. H., Parsons, S., Smith, S., Blake, A. J., & Guest, M. F. (1998). This compound: a Comparison of Experimental and Theoretical Structures. Acta Crystallographica Section C: Crystal Structure Communications, 54(4), 550-553. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PubMed Central. [Link]

-

Congreve, M., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(5), 1898-1903. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

DOKUMEN.PUB. (n.d.). Determination of Dipole Moments of Selected Organic Compounds. Retrieved from [Link]

-

Li, M., et al. (2018). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. RSC Advances, 8(25), 13837-13851. [Link]

-

IUCr. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

-

Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. Retrieved from [Link]

-

Scribd. (n.d.). Dipole Moments in Organic Chemistry. Retrieved from [Link]

-

Quora. (2018). How to see dipole moment in any organic compounds. Retrieved from [Link]

-

YouTube. (2021). Dipole Moment | Easy Trick. Retrieved from [Link]

-

YouTube. (2012). Avogadro with Gaussian Tutorial Basics. Retrieved from [Link]

-

YouTube. (2020). Computational Chemistry: Avogadro and Gaussian. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]

-

Hanwell, M. D., et al. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of Cheminformatics, 4(1), 17. [Link]

-

YouTube. (2025). Conformer Search using Avogadro || By Dr. Gaurav Jhaa. Retrieved from [Link]

-

University of Zurich. (n.d.). Dipole Moment. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Petroff, M. G., et al. (2023). Sterol derivative binding to the orthosteric site causes conformational changes in an invertebrate Cys-loop receptor. eLife, 12, e84333. [Link]

-

German, C. L., et al. (2020). Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study. International Journal of Molecular Sciences, 21(18), 6883. [Link]

-

PubMed. (2025). The impact of N-glycan conformational entropy on the binding affinity of Fc γ receptor IIIa/CD16a. Retrieved from [Link]

-

Avogadro. (2022). Conformer Search. Retrieved from [Link]

-

PubMed. (1981). Conformational rigidity of specific pyrimidine residues in tRNA arises from posttranscriptional modifications that enhance steric interaction between the base and the 2'-hydroxyl group. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III) Complexes. Retrieved from [Link]

-

PubMed. (2024). QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed Central. [Link]

-

PubMed. (2010). Effects of conformational restriction of 2-amino-3-benzoylthiophenes on A(1) adenosine receptor modulation. Retrieved from [Link]

Sources

- 1. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iucr.org [iucr.org]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00094H [pubs.rsc.org]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. Avogadro: an advanced semantic chemical editor, visualization, and analysis platform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Conformer Search - Avogadro [avogadro.cc]

- 12. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 13. Sterol derivative binding to the orthosteric site causes conformational changes in an invertebrate Cys-loop receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influence of structural characteristics on the binding of synthetic cannabinoids from the JWH family to the CB1 receptor: A computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of conformational restriction of 2-amino-3-benzoylthiophenes on A(1) adenosine receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis and reactivity of 3-Methylthio-1,2,4-triazine

An In-Depth Technical Guide to the Synthesis and Reactivity of 3-Methylthio-1,2,4-triazine

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry and chemical biology, valued for its synthetic versatility and significant biological activity.[1][2] The methylthio group at the C3 position serves as a proficient leaving group, enabling a wide array of nucleophilic substitution reactions. Furthermore, the inherent electron-deficient nature of the 1,2,4-triazine ring makes it an exceptional diene in inverse electron-demand Diels-Alder (IEDDA) reactions.[3] This guide provides a comprehensive overview of the principal synthetic routes to 3-methylthio-1,2,4-triazines and delves into their characteristic reactivity profiles, including nucleophilic aromatic substitution, oxidation, and cycloaddition reactions. Authored for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and provides detailed, field-proven protocols and mechanistic insights to empower further innovation.

Introduction to the 1,2,4-Triazine Scaffold

Triazines are six-membered aromatic heterocycles containing three nitrogen atoms.[4] Among the three constitutional isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine), the 1,2,4-triazine core is a prominent feature in numerous biologically active compounds, including antivirals, anticancer agents, and anti-inflammatory drugs.[2][4][5][6] The presence of three electron-withdrawing nitrogen atoms within the ring significantly lowers the electron density compared to benzene, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack.[7][8]

The introduction of a methylthio (-SMe) group at the C3 position creates a particularly valuable synthetic intermediate. This group acts as a versatile functional handle for two primary reasons:

-

Nucleophilic Substitution: The methylthio moiety is an excellent leaving group, particularly after oxidation to the corresponding sulfone, allowing for the introduction of diverse nucleophiles at the C3 position.[9]

-

Modulation of Reactivity: The substituent influences the electronic properties of the triazine ring, impacting its reactivity in cycloaddition reactions.

This combination of features makes this compound a privileged scaffold for constructing complex molecular architectures and generating libraries of compounds for drug discovery.

Synthesis of 3-Methylthio-1,2,4-triazines

The preparation of the this compound core can be broadly achieved through two reliable and efficient strategies: the direct S-methylation of a pre-formed 3-thioxo-1,2,4-triazine ring and the cyclocondensation of acyclic precursors.

Method 1: S-Methylation of 3-Thioxo-1,2,4-triazin-5-ones

This is a straightforward and high-yielding method that begins with a 3-thioxo (or 3-mercapto) triazine derivative. The thione is deprotonated with a suitable base to form a thiolate anion, which then acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide.

Rationale: The choice of a base like sodium hydroxide ensures complete deprotonation of the relatively acidic thiol proton. Methyl iodide is an excellent electrophile for S-methylation due to the good leaving group ability of iodide. The reaction is typically run at a low temperature initially to control the exothermic reaction and then allowed to proceed at room temperature to ensure completion.[10]

Experimental Protocol: Synthesis of 3-methylthio-4-amino-6-tert-butyl-1,2,4-triazin-5(4H)-one [10]

-

Dissolution: Dissolve 4.0 parts by weight of 3-mercapto-4-amino-6-tert-butyl-1,2,4-triazin-5-(4H)-one in a mixture of 11.0 parts by weight of 2N sodium hydroxide solution and 4.0 parts by weight of methanol.

-

Addition of Methylating Agent: Cool the solution to 0°C in an ice bath and add 3.2 parts by weight of methyl iodide dropwise.

-

Reaction: Stir the reaction mixture at 20°C for 4 hours. During this time, the product will crystallize out of the solution.

-

Isolation and Purification: Filter the crystalline product, dry it, and recrystallize from benzene. This procedure typically yields the desired product at an 82% yield.[10]

Method 2: Cyclocondensation of 1,2-Dicarbonyl Compounds

A more fundamental approach involves the construction of the triazine ring itself. A common and effective method is the cyclocondensation of an α-dicarbonyl compound (e.g., a 1,2-diketone or an α-ketoaldehyde) with S-methylisothiosemicarbazide. This reaction forms the heterocyclic ring in a single, high-yielding step.

Rationale: This reaction proceeds via the initial condensation of the more reactive hydrazine nitrogen of the S-methylisothiosemicarbazide with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular cyclization involving the other carbonyl group and the terminal amino group, and subsequent dehydration to yield the aromatic 1,2,4-triazine ring.

Experimental Protocol: General Procedure for 3-(Methylthio)-6-aryl-1,2,4-triazines [9]

-

Preparation of Reactant Solution: To a solution of the appropriate 1-aryl-2,2-diethoxyethanone (1 equivalent) in ethanol, add S-methylisothiosemicarbazide hydroiodide (1 equivalent) and sodium acetate (3 equivalents).

-

Reflux: Heat the resulting mixture at reflux for 4 hours.

-

Work-up: After cooling, concentrate the solution in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with chloroform, to afford the target 3-(methylthio)-6-aryl-1,2,4-triazine.

Data Presentation: Synthesis of 6-Aryl-Substituted 3-Methylthio-1,2,4-triazines

The cyclocondensation method is robust and tolerates a variety of substituents on the aryl ring at the C6 position.

| Entry | 6-Aryl Substituent | Product | Yield (%) | m.p. (°C) | Reference |

| 1 | Phenyl | 3-(Methylthio)-6-phenyl-1,2,4-triazine | 50 | 93-95 | [9] |

| 2 | p-Tolyl | 3-(Methylthio)-6-(p-tolyl)-1,2,4-triazine | 30 | 119-120 | [9] |

| 3 | 4-Methoxyphenyl | 6-(4-Methoxyphenyl)-3-(methylthio)-1,2,4-triazine | 40 | 140-143 | [9] |

| 4 | 4-Bromophenyl | 6-(4-Bromophenyl)-3-(methylthio)-1,2,4-triazine | 54 | 157-159 | [9] |

| 5 | 4-Chlorophenyl | 6-(4-Chlorophenyl)-3-(methylthio)-1,2,4-triazine | 37 | 155-157 | [9] |

Visualization: Primary Synthetic Pathways

Caption: Core synthetic routes to this compound.

Key Reactivity Profiles

The reactivity of this compound is dominated by two key features: the susceptibility of the C3 position to nucleophilic attack and the ability of the triazine ring to act as a diene in cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C3 Position

The methylthio group (-SMe) is a good leaving group, facilitating its displacement by a wide range of nucleophiles. This reactivity can be dramatically enhanced by first oxidizing the sulfide to a sulfone.

Oxidation to 3-Methylsulfonyl-1,2,4-triazine: The sulfur atom of the methylthio group is readily oxidized to a methylsulfonyl (-SO₂Me) group using a potent oxidizing agent like potassium peroxymonosulfate (Oxone®).[9]

Rationale: The methylsulfonyl group is a far superior leaving group than the methylthio group. The strong electron-withdrawing nature of the sulfonyl moiety further increases the electrophilicity of the C3 carbon, making it exceptionally susceptible to nucleophilic attack. This two-step sequence (oxidation followed by substitution) is a powerful strategy for introducing nucleophiles that might not react efficiently with the starting 3-methylthio derivative.

Experimental Protocol: Oxidation and Subsequent Nucleophilic Substitution [9]

Part A: Oxidation to 3-(Methylsulfonyl)-6-phenyl-1,2,4-triazine

-

Suspension: Create a suspension of 3-(methylthio)-6-phenyl-1,2,4-triazine (1 equivalent) in a 1:1 (v/v) mixture of THF and water.

-

Oxidation: Add potassium peroxymonosulfate (Oxone®, 1 equivalent) to the suspension and stir the mixture at room temperature for 2 hours.

-

Isolation: Concentrate the reaction mixture to half its volume in vacuo. Filter the resulting precipitate, wash with water, and dry to yield the crude product.

-

Purification: Recrystallize the crude product from ethanol to afford pure 3-(methylsulfonyl)-6-phenyl-1,2,4-triazine (yield: 66%).[9]

Part B: Substitution with Hydrazine

-

Suspension: Suspend the 3-(methylsulfonyl)-6-aryl-1,2,4-triazine (1 mmol) in THF (11 mL).

-

Nucleophile Addition: Add hydrazine monohydrate (0.53 mL) to the suspension.

-

Reaction: Stir the resulting mixture at room temperature for 2 hours.

-

Isolation: Filter the precipitated product (3-hydrazinyl-6-phenyl-1,2,4-triazine) and air dry (yield: 86%).[9]

Visualization: Reactivity at the C3 Position

Caption: SNAr workflow at the C3 position of the triazine ring.

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The electron-deficient 1,2,4-triazine ring is an excellent diene for [4+2] cycloaddition reactions with electron-rich or strained dienophiles. This type of reaction, where the electronic demands are reversed compared to a typical Diels-Alder reaction, is known as the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.[3][11]

Mechanism: The 1,2,4-triazine reacts with a dienophile (e.g., a strained alkene like trans-cyclooctene or bicyclononyne) in a concerted [4+2] cycloaddition.[3][12] The resulting bicyclic intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a dihydropyridine, which can then aromatize to the corresponding pyridine derivative.

Significance: The IEDDA reaction of triazines is exceptionally fast and bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[3] This has made it a powerful tool for bioconjugation, live-cell imaging, and the development of diagnostic tools. The reaction kinetics are strongly influenced by the substituents on both the triazine and the dienophile.[3]

Visualization: IEDDA Reaction Mechanism

Caption: General mechanism of the IEDDA reaction of 1,2,4-triazines.

Applications in Drug Discovery and Chemical Biology

The synthetic tractability and unique reactivity of 3-methylthio-1,2,4-triazines have positioned them as valuable scaffolds in several areas:

-

Oncology: Derivatives of this scaffold have been developed as potent inhibitors of key cellular signaling proteins. For example, elaborated[10][12][13]triazolo[4,3-b][10][12][13]triazines, synthesized from 3-hydrazinyl-1,2,4-triazine precursors (which are derived from 3-methylthio analogs), have shown potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in various human tumors.[9]

-

Anti-inflammatory Agents: A series of asymmetric 1,2,4-triazines, accessible from 3-methylthio precursors, were synthesized and evaluated as non-steroidal anti-inflammatory agents. Several compounds showed efficacy comparable to the standard drug indomethacin in preclinical models.[14]

-

Bioconjugation: The rapid and selective nature of the IEDDA reaction has made 1,2,4-triazines valuable tools for covalently linking molecules in biological systems. Cationic 1,2,4-triazines, in particular, exhibit superior properties for bioconjugation reactions with strained dienophiles like trans-cyclooctenes.[3]

Conclusion and Future Outlook

This compound is a remarkably versatile heterocyclic building block. Its synthesis is well-established, and its reactivity is governed by predictable and highly useful pathways. The ability to perform nucleophilic substitution at the C3 position, especially after activation via oxidation, allows for the facile introduction of diverse functionalities. Simultaneously, the capacity of the triazine ring to engage in rapid and bioorthogonal IEDDA reactions provides a powerful tool for applications in chemical biology.

Future research will likely focus on expanding the scope of nucleophiles used in substitution reactions, developing novel catalysts to control regioselectivity in more complex systems, and designing new triazine derivatives with optimized kinetics for next-generation bioconjugation applications. The continued exploration of this scaffold is poised to yield new therapeutic agents and advanced chemical tools for understanding complex biological systems.

References

-

Boger, D. L. (2020). N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. PubMed Central. [Link]

-

PrepChem. (n.d.). Synthesis of 3-methylthio-4-amino-6-tert.-butyl-1,2,4-triazin-5(4H)-one. PrepChem.com. [Link]

-

National Institutes of Health. (2022). Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides. NIH. [Link]

-

MDPI. (2022). First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. MDPI. [Link]

-

Royal Society of Chemistry. (2017). The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science. [Link]

-

American Chemical Society. (2014). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. Organic Letters. [Link]

-

ResearchGate. (n.d.). Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]

-

CentAUR. (n.d.). triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. University of Reading. [Link]

-

Scirp.org. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry. [Link]

-

Semantic Scholar. (2024). Transformations of 6-[4-(methylthio)phenyl]-3-(2-pyridyl)-1,2,4-triazines in the reaction with an aryne intermediate. Semantic Scholar. [Link]

-

PubMed. (1980). Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4... PubMed. [Link]

-

National Institutes of Health. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. NIH. [Link]

-

Global SciTech Ocean Publishing Co. (2017). Triazines – A comprehensive review of their synthesis and diverse biological importance. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Reactivity of TCT via sequential nucleophilic substitution. ResearchGate. [Link]

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

-

PubMed Central. (2024). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central. [Link]

-

YouTube. (2021). Diels Alder Reaction. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalscitechocean.com [globalscitechocean.com]

- 3. The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - Chemical Science (RSC Publishing) DOI:10.1039/C6SC05442K [pubs.rsc.org]

- 4. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 5. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 6. [PDF] 1,2,4-triazine derivatives: Synthesis and biological applications | Semantic Scholar [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 10. prepchem.com [prepchem.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylthio-1,2,4-triazine Derivatives and Analogues

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazine nucleus is a prominent "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Among its many variations, derivatives featuring a methylthio group at the 3-position have garnered significant attention due to their synthetic accessibility and diverse biological activities. This guide provides a comprehensive technical overview of 3-methylthio-1,2,4-triazine derivatives, synthesizing field-proven insights on their synthesis, structure-activity relationships (SAR), and therapeutic potential. We will explore their applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The this compound Core: A Versatile Scaffold

The 1,2,4-triazine ring system is a six-membered azaheterocycle that has proven to be a cornerstone for the development of novel therapeutics. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4] The introduction of a methylthio (-SCH₃) group at the C3 position is a key structural modification that significantly influences the molecule's physicochemical properties and biological profile.

The rationale for focusing on this specific moiety is twofold:

-

Synthetic Tractability : The precursor, a 3-thioxo-1,2,4-triazine, is readily synthesized and allows for straightforward S-alkylation, making the 3-methylthio derivative an accessible entry point for library development.[5][6]

-

Modulation of Activity : The sulfur atom and its adjacent methyl group can engage in critical interactions with biological targets. Furthermore, the methylthio group can serve as a leaving group or be oxidized to the corresponding sulfoxide or sulfone, providing avenues for further chemical diversification and fine-tuning of activity.

Synthetic Methodologies: From Precursors to Final Compounds

The predominant and most reliable method for synthesizing 3,5,6-trisubstituted-1,2,4-triazines involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide.[7] For the 3-methylthio series, this is typically a two-step process starting from thiosemicarbazide.

Step 1: Cyclocondensation to form the 3-Thioxo Intermediate The reaction between a 1,2-dicarbonyl compound (e.g., benzil for a diphenyl derivative) and thiosemicarbazide yields the 3-thioxo-1,2,4-triazin-5-one scaffold. This reaction is robust and generally proceeds in good yield.

Step 2: S-Methylation The resulting thione is then S-methylated using an electrophilic methyl source, such as methyl iodide, in the presence of a base (e.g., sodium hydroxide or potassium carbonate).[5] This selective alkylation on the sulfur atom is highly efficient.

The causality behind this synthetic strategy lies in the differential reactivity of the starting materials. The nucleophilic attack of the hydrazide on the carbonyl carbons initiates the cyclization, while the subsequent deprotonation of the thione creates a potent thiolate nucleophile for the final methylation step.

Caption: General synthetic route to this compound derivatives.

Protocol 1: Synthesis of 6-(4-chlorophenyl)-3-(methylthio)-1,2,4-triazine

This protocol is a self-validating system for producing a representative compound, adapted from established literature procedures.[8]

Materials:

-

1-(4-chlorophenyl)-2,2-diethoxyethanone

-

Thiosemicarbazide

-

Glacial Acetic Acid

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

-

Synthesis of the 3-thioxo intermediate: a. In a 100 mL round-bottom flask, dissolve 1-(4-chlorophenyl)-2,2-diethoxyethanone (10 mmol) in 30 mL of glacial acetic acid. b. Add thiosemicarbazide (11 mmol, 1.1 eq) to the solution. Rationale: A slight excess of the hydrazide ensures complete consumption of the dicarbonyl precursor. c. Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, allow the reaction mixture to cool to room temperature and pour it into 100 mL of ice-cold water. e. Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 6-(4-chlorophenyl)-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-5-one.

-

S-Methylation: a. To a solution of the 3-thioxo intermediate (5 mmol) in 25 mL of DMF, add potassium carbonate (7.5 mmol, 1.5 eq). Rationale: K₂CO₃ is a suitable base to deprotonate the thione, forming the thiolate anion without hydrolyzing other functional groups. b. Stir the suspension at room temperature for 15 minutes. c. Add methyl iodide (6 mmol, 1.2 eq) dropwise. Caution: Methyl iodide is toxic and volatile. Handle in a fume hood. d. Continue stirring at room temperature for 3-5 hours, monitoring by TLC until the starting material is consumed. e. Pour the reaction mixture into 100 mL of cold water. f. Collect the precipitate by vacuum filtration, wash with water, and dry. g. Recrystallize the crude product from ethanol to obtain pure 6-(4-chlorophenyl)-3-(methylthio)-1,2,4-triazine.

-

Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected ¹H NMR spectrum should show a singlet for the S-CH₃ protons around δ 2.7-2.8 ppm.[8]

Pharmacological Profile and Structure-Activity Relationships (SAR)

The this compound scaffold has been extensively explored for a variety of therapeutic applications. The substituents at the C5 and C6 positions play a crucial role in determining the specific biological activity and potency.

Anticancer Activity

Derivatives of this class have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.[9][10]

-

Mechanism of Action: The anticancer effects are often multi-targeted. Some derivatives function as potent inhibitors of key signaling proteins like c-Met kinase, a receptor tyrosine kinase whose over-activation is implicated in various tumors.[8] Others have been identified as inhibitors of purine nucleoside phosphorylase, an enzyme involved in nucleotide metabolism.[11]

-

Structure-Activity Relationship:

-

C5/C6 Substituents: The nature of the aryl or alkyl groups at the C5 and C6 positions is critical. For instance, in a series of c-Met kinase inhibitors, aryl groups at the C6 position were essential for activity.[8] Compounds with a 4-chlorophenyl or p-tolyl group at C6 displayed potent inhibition.

-

Fused Systems: Fusing the triazine ring with other heterocyclic systems, such as pyrazole or tetrazole, has led to compounds with promising anticancer properties.[10]

-

| Compound Analogue | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) | Reference |

| 6-Aryl-3-(methylthio)-1,2,4-triazine | HepG2 (Liver) | 0.71 µM - 0.74 µM | [8] |

| Fused Pyrazolo[4,3-e]triazine | Various | Potent Kinase Inhibition | [11] |

| 1,2,4-Triazine-Sulfonamide Hybrid | DLD-1 (Colon) | IC₅₀ = 1.7 µM | [10] |

| Thiazole-Triazine Hybrid | A549 (Lung) | High Apoptotic Activity | [12] |

Antimicrobial and Antifungal Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have shown promise in this area.[3][6]

-

Mechanism of Action: In fungi, a key target is Lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis. In silico studies suggest that the 1,2,4-triazine core can effectively bind to the active site of this enzyme, disrupting fungal cell membrane integrity.[13]

-

Structure-Activity Relationship:

-

The presence of a bulky group, such as a tert-butyl moiety, at the C6 position has been associated with good antimicrobial activity.[3]

-

Combining the triazine core with other antimicrobial pharmacophores like thiadiazole has resulted in hybrid molecules with enhanced activity against both Gram-positive and Gram-negative bacteria.[3]

-

| Compound Analogue | Microorganism | Activity (MIC) | Reference |

| 4-amino-6-(tert-butyl)-3-(methylthio) derivative | Gram (+/-) bacteria | 6.25-12.5 µg/mL | [1][3] |

| bis-1,2,4-triazole derivative | Enterococcus faecalis | 15.6 µg/mL | [14] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but often come with gastrointestinal side effects. Certain this compound derivatives have been investigated as non-acidic NSAIDs with potentially improved safety profiles.[15]

-

Mechanism of Action: A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. Several 5-Aryl-6-(4-methylsulfonyl)-3-(methylthio)-1,2,4-triazine derivatives have shown potent and selective COX-2 inhibition, comparable to the commercial drug celecoxib.[2]

-

Structure-Activity Relationship:

-

A 5-aryl group (e.g., 4-chlorophenyl) and a 6-(4-methylsulfonyl)phenyl group were identified as key features for potent and selective COX-2 inhibition.[2] The 3-methylthio group was also crucial for this activity.

-

Antiviral and Antimalarial Activity

The structural versatility of the triazine core has also been leveraged to develop agents against viral and parasitic infections.[16][17][18]

-

Antiviral Activity: The 1,2,4-triazine ring can act as a bioisostere of amide or ester groups, enabling it to mimic natural substrates and inhibit viral enzymes. Derivatives have been studied for activity against a range of viruses, including vaccinia virus and HIV.[16][19]

-

Antimalarial Activity: Dimeric forms of 3-alkylthio-1,2,4-triazines have been found to be highly toxic to Plasmodium falciparum, the parasite responsible for malaria, with potent activity in the single-digit nanomolar range and high selectivity over mammalian cells.[20]

Drug Discovery Workflow and Key Assays

Developing a lead compound from a library of this compound derivatives requires a systematic screening cascade.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.info [ijpsr.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]

- 7. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The investigation of antimicrobial activity of some s-substituted bis-1,2,4-triazole-3-thiones [pharmacia.pensoft.net]

- 15. Synthesis and anti-inflammatory evaluation of 3-methylthio-1,2,4-triazines, 3-alkoxy-1,2,4-triazines, and 3-aryloxy-1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antiviral activity of 1,2,4-triazine derivatives | Semantic Scholar [semanticscholar.org]

- 17. Chemistry and Biological Activities of 1,2,4-Triazolethiones-Antiviral and Anti-Infective Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 3-alkylthio-1,2,4-triazine dimers with potent antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of the 3-Methylthio-1,2,4-triazine Scaffold: From Crop Protection to Novel Therapeutics

An In-depth Technical Guide

Abstract

The 1,2,4-triazine core is a privileged heterocyclic scaffold in medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities.[1][2][3] The introduction of a methylthio group at the C3 position creates a key intermediate, 3-methylthio-1,2,4-triazine, which serves as a versatile building block for a vast array of derivatives with potent and diverse pharmacological profiles.[4] This guide provides a comprehensive technical overview of the biological activities associated with this scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the primary applications—herbicidal, anticancer, antimicrobial, and anti-inflammatory—exploring the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

The this compound Core: A Privileged Synthetic Intermediate

The 1,2,4-triazine ring system is a six-membered heterocycle containing three nitrogen atoms.[5] The methylthio (-SCH₃) group at the 3-position is of particular synthetic importance. The sulfur-linked methyl group can be easily displaced or modified, such as through oxidation to a more reactive methylsulfonyl group, providing a strategic handle for nucleophilic substitution.[4] This reactivity allows for the facile introduction of various substituents, enabling the generation of large chemical libraries for biological screening. The synthesis of the core scaffold often involves the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide, such as thiosemicarbazide.[5][6][7]

Below is a generalized workflow for the synthesis and derivatization of the this compound core, which forms the basis for many of the compounds discussed in this guide.

Figure 1: General synthetic workflow for this compound derivatives.

Herbicidal Activity: The Cornerstone Application

Historically, the most significant application of 1,2,4-triazine derivatives has been in agriculture as herbicides.[8][9] Compounds like metribuzin [4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one] are prime examples of the commercial success of this chemical class.

Mechanism of Action: Inhibition of Photosystem II

The primary mode of action for triazine herbicides is the inhibition of photosynthesis.[8] Specifically, they target the Photosystem II (PSII) complex located within the thylakoid membranes of chloroplasts.[10]

-

Binding Site: The triazine molecule binds to a specific niche on the D1 protein subunit of the PSII reaction center.[10]

-

Electron Transport Disruption: This binding physically blocks the mobile electron carrier, plastoquinone (Q₈), from docking at its binding site.[10]

-

Photosynthesis Halt: The blockage of electron flow from Qₐ to Q₈ halts the entire photosynthetic electron transport chain, stopping the production of ATP and NADPH required for carbon fixation.[8]

-

Oxidative Stress: The stalled electron flow leads to the formation of highly reactive oxygen species (ROS), which cause rapid lipid peroxidation and chlorophyll destruction, leading to the characteristic symptoms of chlorosis (yellowing) and eventual plant death.[8]

Figure 2: Mechanism of PSII inhibition by 1,2,4-triazine herbicides.

Structure-Activity Relationship (SAR) and Selectivity

Selectivity, the ability of a herbicide to kill weeds without harming crops, is crucial. For triazines, this is largely metabolic.[8] Resistant plants, like corn, possess enzymes (e.g., glutathione S-transferases) that rapidly metabolize and detoxify the herbicide molecule, often through hydroxylation or conjugation with glutathione, rendering it inactive.[8] Susceptible weeds lack these efficient metabolic pathways.

Experimental Protocol: Chlorophyll Fluorescence Assay for PSII Inhibition

This protocol provides a rapid and non-invasive method to assess the inhibitory effect of test compounds on PSII activity in living plant tissue. The principle is that blocking electron transport at PSII causes a significant increase in chlorophyll fluorescence.

Protocol: Measurement of Fv/Fm

-

Plant Material: Use young, healthy leaves of a susceptible plant species (e.g., Lemna minor or mustard seedlings).

-

Compound Application: Prepare serial dilutions of the test this compound derivative in a suitable solvent (e.g., DMSO) and dilute into a buffer or growth medium. Incubate the plant material with the compounds for a defined period (e.g., 24 hours). Include a solvent-only control.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20 minutes. This ensures all PSII reaction centers are "open" (oxidized).

-

Measurement: Use a pulse-amplitude modulation (PAM) fluorometer.

-

Measure the minimal fluorescence (F₀) by applying a weak measuring light.

-

Apply a short, saturating pulse of high-intensity light (e.g., >3000 µmol m⁻² s⁻¹) to measure the maximum fluorescence (Fₘ). This pulse transiently closes all PSII reaction centers.

-

-

Calculation: The maximum quantum yield of PSII is calculated as Fv/Fm = (Fₘ - F₀) / Fₘ.

-

Interpretation: A decrease in the Fv/Fm ratio in treated leaves compared to the control indicates damage to or inhibition of PSII, a hallmark of triazine herbicide activity. Data can be used to calculate an IC₅₀ value.

Anticancer and Antitumor Activity

The 1,2,4-triazine scaffold is a prominent feature in many compounds investigated for their antiproliferative properties.[2][11][12] Derivatives of this compound have shown efficacy against a range of human cancer cell lines.[13]

Mechanisms of Action

Unlike the singular mechanism in herbicides, the anticancer effects of triazines are diverse and often target multiple cellular pathways:

-

Enzyme Inhibition: Certain derivatives act as potent inhibitors of kinases involved in cell growth signaling pathways (e.g., PI3K/mTOR).[14]

-

Apoptosis Induction: Many active compounds trigger programmed cell death (apoptosis) in cancer cells. For example, compound 3b (bearing a 6-methylbenzothiazole moiety) was identified as a potent antitumor agent that induced high levels of apoptosis in lung adenocarcinoma cells (A549).[11]

-

Cytotoxicity: Some derivatives exhibit general cytotoxic effects, inhibiting the growth of cancer cells at low concentrations.[13][15] For instance, certain methyl-nitro-imidazole-triazine derivatives were shown to inhibit sarcoma 180 growth by 75% in vivo.[13]

Data on Anticancer Activity

The following table summarizes the activity of selected 1,2,4-triazine derivatives against various cancer cell lines.

| Compound Class/Derivative | Target Cell Line | Activity Metric | Reported Value | Reference |

| Methyl-nitro-imidazole-triazines | Sarcoma 180 (in vivo) | % Growth Inhibition | 75% at 50-100 mg/kg | [13] |

| 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-methylbenzothiazol-2-yl)acetamide (3b) | A549 (Lung) | IC₅₀ | < 2 µM | [11] |

| Fused Triazine Derivative 4c | HepG2 (Liver) | IC₅₀ | 7.3 ± 0.6 µM | [15] |

| Fused Triazine Derivative 7b | MCF-7 (Breast) | IC₅₀ | 8.1 ± 0.7 µM | [15] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method for determining drug-induced cytotoxicity based on the measurement of total cellular protein content. It is a self-validating system as the staining is stoichiometric and independent of cell metabolic state.

-

Cell Plating: Seed human cancer cells (e.g., A549, MCF-7) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Add serial dilutions of the test compounds (solubilized in DMSO and diluted in media) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Gently remove the media. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and media components. Air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is directly proportional to the number of living cells. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Antimicrobial and Antiviral Activities

The 1,2,4-triazine scaffold is a versatile platform for developing agents against infectious diseases.[2][16]

Antibacterial and Antifungal Activity

Numerous this compound derivatives and related compounds have been synthesized and evaluated for their antimicrobial properties.[17][18] They have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[13][16][18] For example, some 3-thio-1,2,4-triazine derivatives inhibit the growth of Gram-positive bacteria and fungi at concentrations of 5-20 µg/ml.[13] Fused triazine systems have also demonstrated potent antibacterial activity, with some compounds showing potencies comparable to ampicillin.[19]

Antiviral Activity

Derivatives of the 1,2,4-triazine core have been screened for activity against a broad spectrum of DNA and RNA viruses.[19][20] Studies have evaluated compounds against viruses such as herpes simplex virus (HSV), influenza virus, and human enterovirus.[19][20][21] While broad-spectrum activity is rare, specific derivatives have shown promise. For instance, a fused heterobicycle 3j was found to exhibit virucidal properties against Echo-9 virus while being non-toxic to the host cells, making it a candidate for further investigation.[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Grow the bacterial or fungal strain overnight in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

-

Controls:

-

Growth Control: Well with broth and inoculum only (no compound).

-